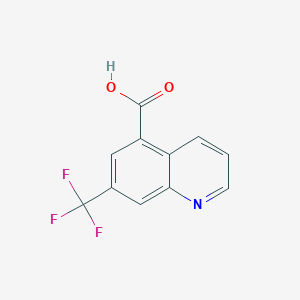
7-(Trifluoromethyl)quinoline-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Trifluoromethyl)quinoline-5-carboxylic acid is a chemical compound with the linear formula C11H6F3NO2 . It is used in various chemical reactions and has potential applications in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H6F3NO2 . The InChI key for this compound is VTOHLIUHSTYNCA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of this compound is 241.17 . It is recommended to be stored in a sealed container at room temperature .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Amino- and fluoro-substituted quinoline derivatives exhibit significant anticancer activity. For instance, derivatives synthesized through microwave irradiation demonstrated potent effects against various carcinoma cell lines, with some compounds showing higher potency than standard drugs like doxorubicin. These compounds induce apoptosis, a programmed cell death crucial for eliminating cancer cells, as evidenced by DNA fragmentation studies. Molecular docking studies further elucidated their mechanism of action, highlighting their potential as novel anticancer agents (Bhatt, Agrawal, & Patel, 2015).
Photophysical Properties
Quinoline derivatives inspired by excited-state intramolecular proton transfer (ESIPT) show unique photophysical behaviors. These compounds exhibit dual emissions and large Stokes shifts, properties beneficial for bioimaging applications. Their thermal stability and solvent polarity-dependent emission properties make them suitable for further exploration in photophysical studies (Padalkar & Sekar, 2014).
Antimicrobial Properties
Novel series of trifluoromethyl quinoline derivatives have been synthesized and demonstrated significant antimicrobial activity against various microorganisms. Some compounds exhibited potent activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, making them potential candidates for developing new antituberculosis agents and broad-spectrum antibiotics (Garudachari et al., 2014).
Corrosion Inhibition
Quinoline and its derivatives serve as effective anticorrosive materials due to their high electron density and ability to form stable chelating complexes with surface metallic atoms. These compounds are particularly useful in protecting metals from corrosion, a crucial aspect in extending the lifespan of metal-based structures and components (Verma, Quraishi, & Ebenso, 2020).
Synthesis and Biological Evaluation
Research has focused on synthesizing novel quinoline derivatives with varying functional groups to explore their biological activities. For example, 7-imidazolyl-6-trifluoromethyl quinoxalinecarboxylic acids showed potent AMPA receptor antagonistic activity, indicating potential applications in neuroprotection and the treatment of neurological disorders (Takano et al., 2004).
Safety and Hazards
The safety data sheet for 7-(Trifluoromethyl)quinoline-5-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
7-(trifluoromethyl)quinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)6-4-8(10(16)17)7-2-1-3-15-9(7)5-6/h1-5H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOHLIUHSTYNCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2N=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

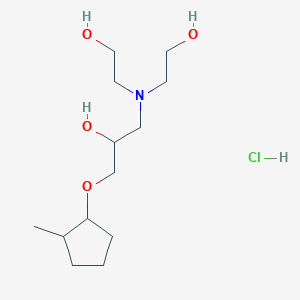
![N-(4-methoxybenzyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxamide](/img/structure/B2721317.png)

![methyl 3-(2-chlorophenyl)-5-[3-(ethoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2721320.png)

![7-(2-methoxyphenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721324.png)
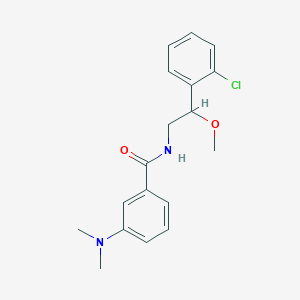

![4-[2-fluoro-4-(trifluoromethyl)benzoyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2721329.png)
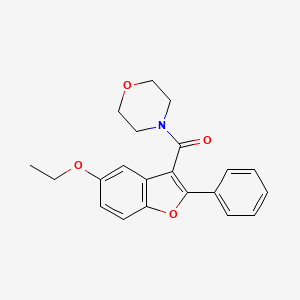
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2721331.png)
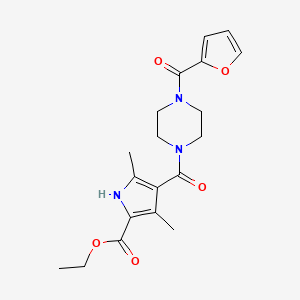
![2-(Tert-butylsulfonyl)-2-[2-(4-nitrophenyl)hydrazono]acetonitrile](/img/structure/B2721335.png)
![8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride](/img/structure/B2721336.png)